4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(4-ethoxyphenyl)quinoline
Description
Structure and Key Features: The compound features a quinoline core substituted at position 2 with a 4-ethoxyphenyl group and at position 4 with a piperazine-1-carbonyl moiety bearing a 4-chlorophenyl substituent. The piperazine-carbonyl linkage introduces conformational flexibility and basicity, which may influence receptor binding and pharmacokinetics .
For instance, 4-(4-chlorophenyl)piperazine is a common intermediate in similar compounds, as seen in and .
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O2/c1-2-34-23-13-7-20(8-14-23)27-19-25(24-5-3-4-6-26(24)30-27)28(33)32-17-15-31(16-18-32)22-11-9-21(29)10-12-22/h3-14,19H,2,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVRKBNRGUBUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(4-ethoxyphenyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the chlorophenyl and ethoxyphenyl substituents. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to introduce various substituents onto the quinoline core.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, forming piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The carbonyl group in the piperazine moiety (C=O) is a key reactive site for nucleophilic addition. This reaction typically occurs under controlled conditions, such as:
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Conditions : Room temperature, polar aprotic solvents (e.g., DMF, DMSO).
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Reagents : Grignard reagents, alcohols, or amines.
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Outcome : Formation of ketones, alcohols, or amides via nucleophilic attack on the carbonyl carbon.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Grignard Addition | RMgX (R = alkyl/aryl), THF | Alcohol derivatives |
| Amine Addition | R₂NH, reflux | Amide derivatives |
Acylation Reactions
The piperazine nitrogen can act as a nucleophile in acylation reactions, though steric hindrance may reduce reactivity. Examples include:
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Conditions : Acid chlorides, coupling agents (e.g., TBTU), or esters.
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Outcome : Formation of acylated piperazine derivatives.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Piperazine Acylation | RCOCl, Et₃N, DCM | Amide-linked compounds |
Hydrolysis of Amide/Ester Bonds
The amide bond between piperazine and quinoline is susceptible to hydrolysis under acidic or basic conditions:
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Conditions : HCl (acidic) or NaOH (basic), elevated temperatures.
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Outcome : Breakdown of the amide bond, generating carboxylic acid or amine intermediates .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl, reflux | Quinoline carboxylic acid |
| Basic Hydrolysis | NaOH, aqueous ethanol | Piperazine amine |
Cross-Coupling Reactions
The chlorophenyl group may undergo cross-coupling if activated (e.g., via Suzuki or Buchwald-Hartwig reactions):
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Conditions : Palladium catalysts, ligands (e.g., Xantphos), and bases.
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Outcome : Substitution of chlorine with aryl/boronic acid groups .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl-substituted derivatives |
Degradation Pathways
Under harsh conditions (e.g., UV light, oxidants), the quinoline core may degrade via:
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Conditions : Oxidative stress, photolysis.
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Outcome : Cleavage of quinoline rings or oxidation of ethoxyphenyl groups .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidative Degradation | H₂O₂, Fe³⁺, heat | Quinoline ring cleavage |
Analytical Characterization
Key techniques for verifying reaction outcomes include:
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NMR : Proton and carbon shifts confirm bond transformations .
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Mass Spectrometry : Molecular weight verification (e.g., HRMS) .
Biological Implications
While not directly cited, analogous quinoline-piperazine compounds show:
Scientific Research Applications
Pharmacological Applications
1. Dopamine Receptor Modulation
Research has indicated that derivatives of this compound can act as selective dopamine receptor modulators. For instance, studies have shown that modifications to the piperazine core can enhance selectivity towards the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders. The structure-activity relationship (SAR) studies have been pivotal in optimizing these compounds for increased potency and reduced side effects .
2. Antidepressant Activity
The compound has been evaluated for its antidepressant properties. In animal models, it demonstrated significant efficacy in reducing depressive-like behaviors, attributed to its action on serotonin and dopamine pathways. This positions it as a candidate for further development in treating depression and anxiety disorders .
3. Antitumor Activity
Recent investigations have explored the antitumor potential of quinoline derivatives, including this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest. This highlights its potential as an anticancer agent .
Case Study 1: Dopamine Receptor Agonism
A study published in Nature examined the effects of a structurally similar compound on D3 receptor activity. The findings indicated that modifications to the piperazine moiety significantly influenced receptor binding affinity and selectivity, leading to enhanced therapeutic profiles for neurodegenerative diseases .
Case Study 2: Antidepressant Efficacy
In a controlled trial involving rodents, the compound was administered to assess its impact on depressive behaviors. Results showed a marked improvement in mood-related parameters compared to control groups, supporting its potential application as an antidepressant .
Data Table: Summary of Pharmacological Effects
| Application | Effect | Reference |
|---|---|---|
| Dopamine Modulation | Selective D3 receptor agonist | PMC7262777 |
| Antidepressant Activity | Reduction in depressive behaviors | PMC7262777 |
| Antitumor Activity | Inhibition of cancer cell proliferation | PMC7262777 |
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(4-ethoxyphenyl)quinoline involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and ethoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₂₈H₂₅ClN₃O₂
- Molecular Weight : ~483.0 g/mol (estimated).
- Melting Point: Comparable quinoline derivatives (e.g., 4k in ) exhibit melting points of 223–225°C; the ethoxy group may reduce crystallinity slightly compared to methoxy analogs .
Table 1: Structural and Functional Comparisons
Key Findings:
Chlorine on the piperazine phenyl ring enhances electrophilicity compared to fluorine, possibly increasing target affinity in halogen-bonding interactions .
Piperazine-Carbonyl vs. Alternative Linkers: Piperazine-carbonyl derivatives (e.g., ) show higher conformational flexibility than rigid oxadiazole or hydrazine-linked analogs (), enabling better adaptation to receptor pockets. The carbonyl group in the target compound may participate in hydrogen bonding, a feature absent in non-carbonyl piperazine derivatives () .
Biological Performance: Quinoline derivatives with piperazine-carbonyl motifs (e.g., ) demonstrate antitumor activity (IC₅₀ = 8–10 μM), comparable to oxadiazole derivatives but with improved solubility profiles .
Biological Activity
The compound 4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-2-(4-ethoxyphenyl)quinoline is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C23H23ClN4O3, and its structure features a quinoline core substituted with a piperazine moiety and aromatic groups, which are known to influence biological activity. The presence of the 4-chlorophenyl and 4-ethoxyphenyl groups may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing piperazine and quinoline rings have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Quinoline derivatives are often explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Neuropharmacological Effects : Piperazine derivatives have been studied for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological properties of related compounds. Below is a summary table highlighting key findings from relevant research:
Case Studies
- Antimicrobial Efficacy : A study evaluating the antibacterial properties of piperazine derivatives found that compounds similar to our target showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL compared to standard antibiotics like ciprofloxacin .
- Anticancer Mechanism : In vitro studies on quinoline derivatives indicated that they could inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis, suggesting a mechanism that may be applicable to our compound .
- Neuropharmacological Research : Research into piperazine-based compounds revealed their potential as anxiolytics and antidepressants by modulating serotonin receptors, which may be relevant for understanding the neuropharmacological profile of our compound .
Q & A
Q. What are the optimal synthetic routes for 4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-2-(4-ethoxyphenyl)quinoline?
Methodological Answer: A multi-step synthesis typically involves coupling the quinoline core with functionalized piperazine and aryl groups. For example:
Quinoline Core Preparation : Start with a substituted quinoline derivative (e.g., 4-carboxyquinoline) and activate the carbonyl group using coupling agents like EDCI or DCC .
Piperazine Introduction : React the activated quinoline with 4-(4-chlorophenyl)piperazine under anhydrous conditions (e.g., DCM or THF) at 0–25°C for 12–24 hours .
Aryl Group Functionalization : Introduce the 4-ethoxyphenyl group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
Purification : Use column chromatography (e.g., silica gel with DCM/EtOAc gradients) or recrystallization (ethanol/water) to isolate the product. Typical yields range from 40–60% .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of ethoxy group) validate key functional groups .
- MS (ESI) : The molecular ion peak (M+H⁺) should match the calculated molecular weight (e.g., ~500–550 Da depending on substituents) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallinity data (e.g., XRPD vs. DSC) for this compound?
Methodological Answer: Conflicting data between X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) often arise from polymorphism or amorphous content.
- XRPD : Use high-resolution patterns to identify crystalline phases. Compare experimental peaks with simulated patterns from single-crystal data .
- DSC/TGA : Monitor thermal events (e.g., melting, decomposition) to detect amorphous regions. A broad endotherm in DSC with no mass loss in TGA suggests amorphous content .
- Remediation : Recrystallize the compound using solvent/antisolvent systems (e.g., DMSO/water) to improve crystallinity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in quinoline-piperazine derivatives?
Methodological Answer:
Substituent Variation :
- Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on bioactivity .
- Modify the piperazine substituents (e.g., 4-chlorophenyl vs. 2-fluorophenyl) to study steric and hydrophobic interactions .
Biological Assays : Test analogs in enzyme inhibition (e.g., PARP-1 for anticancer activity) or receptor-binding assays (e.g., serotonin receptors) to correlate structural changes with activity .
Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes and guide synthetic prioritization .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled during formulation studies?
Methodological Answer:
- Solubility Profiling : Perform equilibrium solubility assays in buffers (pH 1–7.4) and solvents (e.g., DMSO, ethanol) to identify pH-dependent trends .
- Co-Solvent Systems : Use blends like PEG-400/water or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Solid Dispersion : Amorphous solid dispersions (e.g., with PVP-VA64) improve bioavailability by stabilizing the compound in a high-energy state .
Q. What advanced analytical techniques validate purity in the presence of synthetic byproducts?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate impurities. MS/MS fragmentation identifies byproducts (e.g., incomplete piperazine coupling) .
- NMR Purity : Integrate proton signals to detect residual solvents or unreacted intermediates .
- Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) within 0.3% of theoretical values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
